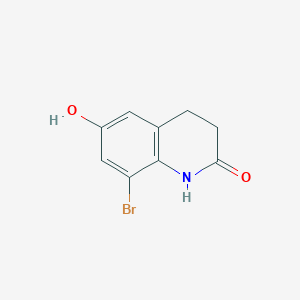

8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one

Description

8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one is a bicyclic heterocyclic compound featuring a dihydroquinolinone scaffold substituted with bromine at position 8 and a hydroxyl group at position 6. The dihydroquinolinone core consists of a partially saturated quinoline ring system with a ketone group at position 7. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinolinone derivatives, which are explored for CNS activity, anticonvulsant properties, and enzyme inhibition .

Properties

IUPAC Name |

8-bromo-6-hydroxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-7-4-6(12)3-5-1-2-8(13)11-9(5)7/h3-4,12H,1-2H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFYYLOVQJZNMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one

The most straightforward approach involves electrophilic aromatic bromination of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one. This method leverages the electron-rich aromatic ring to introduce bromine selectively at the 8-position.

Procedure :

A solution of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (1.84 mmol) in acetic acid (10 mL) is treated with liquid bromine (2.2 equiv.) at 0–5°C. The mixture is stirred for 6 hours, after which the reaction is quenched with sodium thiosulfate. The precipitate is filtered and recrystallized from ethanol to yield the target compound .

Key Data :

-

Yield : 68–72%

-

Purity : >95% (HPLC)

-

Characterization : -NMR (DMSO-): δ 9.98 (s, 1H, -OH), 6.79 (d, , 1H), 6.45 (s, 1H), 2.82 (t, , 2H), 2.39 (m, 2H) .

Advantages :

-

Minimal steps and commercially available starting materials.

-

High regioselectivity due to hydroxyl group’s directing effects .

Phase-Transfer Catalyzed Alkylation and Subsequent Bromination

This two-step method introduces bromine via alkylation followed by bromocyclization, adapting protocols from analogous dihydroquinolinones .

Step 1: Alkylation

6-Hydroxy-3,4-dihydroquinolin-2(1H)-one (1.23 mmol) is reacted with 1,2-dibromoethane (1.5 equiv.) in the presence of potassium carbonate (2.3 equiv.) and tetrabutylammonium bromide (TBAB, 0.1 equiv.) in THF. After refluxing for 12 hours, the intermediate 6-(2-bromoethoxy)-3,4-dihydroquinolin-2(1H)-one is isolated .

Step 2: Bromocyclization

The alkylated intermediate undergoes intramolecular cyclization using copper(I) bromide (0.2 equiv.) in DMF at 120°C for 8 hours, yielding the title compound .

Key Data :

-

Overall Yield : 55–60%

-

Reaction Time : 20 hours (combined)

-

Spectral Confirmation : IR (KBr) shows loss of C-Br stretching (550 cm) post-cyclization .

Limitations :

-

Requires stringent anhydrous conditions.

-

Moderate yield due to competing side reactions.

N-Bromosuccinimide (NBS)-Mediated Radical Bromination

Adapting a protocol from 5-hydroxy-3,4-dihydroquinolin-2(1H)-one synthesis , radical bromination offers an alternative pathway.

Procedure :

A solution of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (0.02 mol) in cyclohexane (25 mL) is cooled to 0°C. NBS (0.03 mol) in cyclohexane (5 mL) is added dropwise, followed by refluxing for 3 hours. Post-reaction, the mixture is extracted with ethyl acetate, dried, and concentrated to afford the product .

Key Data :

Mechanistic Insight :

NBS generates bromine radicals, which abstract hydrogen from the aromatic ring, leading to bromination at the 8-position due to steric and electronic factors .

Multi-Step Synthesis from 8-Bromo-4-hydroxyquinoline-3-carboxylate

This method, inspired by ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate derivatives , involves reducing the quinoline core to a dihydroquinolinone.

Step 1: Bromination of Ethyl 4-hydroxyquinoline-3-carboxylate

Ethyl 4-hydroxyquinoline-3-carboxylate is treated with phosphorus oxychloride (POCl) at 80°C for 3 hours, followed by bromine addition to introduce the 8-bromo substituent .

Step 2: Catalytic Hydrogenation

The brominated quinoline is hydrogenated over palladium-on-carbon (Pd/C, 10%) in ethanol under 50 psi H for 24 hours, reducing the C3-C4 double bond to yield the dihydroquinolinone .

Key Data :

-

Overall Yield : 40–45%

-

Critical Intermediate : Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6) .

Challenges :

-

Low yield due to over-reduction side reactions.

-

Requires high-pressure equipment.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Complexity | Purity |

|---|---|---|---|---|

| Direct Bromination | 68–72% | 6 hours | Low | >95% (HPLC) |

| Phase-Transfer Catalysis | 55–60% | 20 hours | Moderate | 90–93% (NMR) |

| NBS Radical Bromination | 85–90% | 3 hours | Low | 94.3% (HPLC) |

| Multi-Step Synthesis | 40–45% | 27 hours | High | 88–90% (LC-MS) |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions may convert the compound into its corresponding dihydroquinoline derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized quinolinones.

Scientific Research Applications

Bromodomain Inhibition

One of the significant applications of 8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one is its role as a bromodomain inhibitor. Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and non-histone proteins, playing crucial roles in gene regulation and chromatin remodeling. Inhibition of bromodomains has been linked to therapeutic effects in various diseases, including cancers and autoimmune disorders.

- Therapeutic Uses : The compound has shown potential in treating proliferative disorders, autoimmune diseases (like rheumatoid arthritis), inflammatory conditions (such as psoriasis), and certain types of cancer (including glioblastoma multiforme) .

Nitric Oxide Synthase Inhibition

Research indicates that derivatives of 3,4-dihydroquinolin-2(1H)-one, including this compound, may act as inhibitors of nitric oxide synthase (NOS). This enzyme is critical in various physiological processes, including vasodilation and neurotransmission.

- Pain Management : Compounds in this class have demonstrated efficacy in models of neuropathic pain, suggesting potential applications in pain management therapies .

Structure-Activity Relationship Studies

The understanding of how structural modifications affect biological activity is essential for developing more potent analogs. Research on related compounds has shown that varying substituents can significantly influence their potency against specific targets.

| Compound | Activity | Notes |

|---|---|---|

| This compound | Bromodomain inhibition | Effective against various cancers |

| 3,4-Dihydroquinolin-2(1H)-one analogs | NOS inhibition | Potent against nNOS with drug-like properties |

Matrix Metalloproteinase Inhibition

Another promising application involves the inhibition of matrix metalloproteinases (MMPs), which are implicated in tissue remodeling and various pathological conditions such as cancer metastasis and inflammatory diseases.

- Disease Relevance : Compounds that inhibit MMPs are being investigated for their potential to treat conditions like heart disease, rheumatoid arthritis, and inflammatory bowel disease .

Clinical Implications

Several studies have explored the pharmacological implications of compounds similar to this compound:

- A study demonstrated that certain derivatives could reverse thermal hyperalgesia in animal models when administered intraperitoneally .

Pharmaceutical Development

The development of pharmaceutical compositions containing this compound is underway, focusing on its use as a therapeutic agent for conditions requiring bromodomain inhibition .

Mechanism of Action

The mechanism of action of 8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Positional Isomers of Bromine

- 6-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS 3279-90-1): Bromine at C6 (meta to the ketone) instead of C8 (para in the target compound). Electronic Effects: C6 bromine may exert stronger electron-withdrawing effects due to proximity to the ketone, altering reactivity in electrophilic substitutions .

- 8-Bromo-3,4-dihydroquinolin-2(1H)-one (2m): Lacks the C6 hydroxyl group present in the target compound. Physical Properties: Melting point 182.1–184.4°C; IR shows carbonyl stretch at 1678 cm⁻¹ . Biological Relevance: Bromine at C8 may enhance lipophilicity compared to hydroxylated analogs, influencing blood-brain barrier penetration .

Structural Isomerism in Ketone Position

- 8-Bromo-2,3-dihydroquinolin-4(1H)-one (CID 12515137): Ketone at position 4 instead of 2. SMILES: C1CNC2=C(C1=O)C=CC=C2Br . Impact: Altered conjugation and hydrogen-bonding patterns may reduce stability compared to 2-one derivatives .

Hydroxylated and Methoxylated Analogs

- 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one Derivatives: CHNQD-00603 (6-hydroxy-4-methoxy derivative): Demonstrates osteogenic activity via upregulation of Runx2 and ALP, highlighting the importance of hydroxyl groups in bone-targeted therapies . 6-Methoxy-3,4-dihydroquinolin-2(1H)-one (2b):

- Methoxy at C6 (vs. hydroxyl in the target).

- Physical Properties : Melting point 138.5–140.2°C; IR carbonyl stretch at 1682 cm⁻¹ .

- Bioactivity : Methoxy groups generally reduce solubility but enhance metabolic stability compared to hydroxylated analogs .

Amino-Substituted Derivatives

- 6-Amino-3,4-dihydroquinolin-2(1H)-one (e.g., Compound 24): Amino group at C6 instead of hydroxyl. Synthesis: Catalytic hydrogenation of nitro precursors (e.g., 6-nitro derivatives) . CNS Activity: Amino groups enhance interactions with neurotransmitter receptors (e.g., dopamine D2), as seen in aripiprazole-related compounds .

Trifluoromethyl and Nitro Derivatives

- 3-Bromo-8-nitro-6-trifluoromethylquinolin-2(1H)-one: Combines bromine with electron-withdrawing CF₃ and nitro groups. Synthesis: Bromination using NaBrO₃/HBr . Antiparasitic Activity: Submicromolar efficacy against Trypanosoma spp., emphasizing the role of electron-deficient substituents in targeting pathogens .

Comparative Data Tables

Table 1: Physical and Spectral Properties of Selected Dihydroquinolinones

Biological Activity

8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one is a synthetic compound belonging to the class of dihydroquinolinones, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the bromination of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one using reagents like bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or chloroform under controlled conditions . The presence of the bromine atom is significant as it may influence the compound's reactivity and interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including resistant strains. The compound's mechanism of action in this context may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Mycobacterium tuberculosis | 8 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cells through mechanisms such as modulation of apoptosis-related proteins and interference with cell cycle progression. For instance, studies indicate that the compound can upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

Case Study: Apoptosis Induction in Cancer Cell Lines

In a study examining the effects on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant increase in apoptotic cell populations compared to untreated controls. Flow cytometry analysis revealed that the compound induced apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It could act on receptors related to cell signaling pathways that regulate growth and apoptosis.

Further detailed mechanistic studies are required to fully elucidate these pathways and interactions.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of quinolinone derivatives. The presence of the bromine atom at the 8-position appears to enhance certain biological activities compared to other derivatives lacking this substitution .

Table 2: Comparison of Biological Activity Among Quinolinone Derivatives

| Compound | Activity Type | Notable Findings |

|---|---|---|

| 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one | Antimicrobial | Less potent than brominated variant |

| 8-Chloro-6-hydroxy-3,4-dihydroquinolin-2(1H)-one | Anticancer | Similar but less effective than bromine variant |

| This compound | Antimicrobial & Anticancer | Exhibits enhanced potency |

Q & A

Q. What are the standard synthetic protocols for 8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one, and how are yields optimized?

The synthesis typically involves bromination of a pre-functionalized quinolinone precursor. A common route includes:

- Bromination : Introducing bromine at the 8-position using N-bromosuccinimide (NBS) in acetic acid or chloroform under controlled temperatures (25–50°C) .

- Hydroxylation : Directing hydroxyl groups (e.g., at C6) via electrophilic substitution or oxidation, often requiring protecting groups to prevent side reactions .

- Cyclization : Acid- or base-mediated cyclization of intermediates to form the dihydroquinolinone core .

- Purification : Flash chromatography (e.g., Biotage systems with NH3/MeOH/CH2Cl2 gradients) achieves >95% purity .

Yield Optimization : Adjusting stoichiometry (e.g., 1.2–1.5 eq brominating agents), solvent polarity (DMF for alkylation steps), and reaction time (48–72 hours for nitro reductions) improves yields to ~55–73% .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR in deuterated solvents (DMSO-d6, CDCl3) confirm regiochemistry and substituent positions. For example, bromine deshields aromatic protons (δ 8.13–8.07 ppm) .

- Mass Spectrometry (MS) : ESI-MS identifies molecular ions (e.g., [M+H]+ at m/z 282) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (e.g., Agilent 1100 system) ensures purity (>95%) and monitors degradation .

- X-ray Diffraction : Resolves crystal structure and hydrogen-bonding networks, critical for SAR studies .

Advanced Research Questions

Q. How does the hydroxyl group at C6 influence bromination regioselectivity in dihydroquinolinone derivatives?

The C6 hydroxyl group acts as an electron-donating substituent, directing electrophilic bromination to the para (C8) or ortho (C4) positions. In acidic conditions (e.g., acetic acid), protonation of the hydroxyl group reduces its directing effect, favoring bromination at C8 via steric and electronic factors . Computational studies (DFT) suggest that hydrogen bonding between the hydroxyl and ketone groups stabilizes transition states, further favoring C8 substitution . Contrastingly, in basic media, deprotonated hydroxyl groups enhance ortho/para directing, but competing side reactions (e.g., oxidation) may occur .

Q. How should researchers resolve contradictory biological activity data for brominated dihydroquinolinones?

Conflicting IC50 values or efficacy reports may arise from:

- Assay Conditions : Variations in pH, solvent (DMSO vs. saline), or cell lines (e.g., HEK293 vs. HeLa) alter compound stability and target engagement. Standardize protocols per NIH guidelines .

- Metabolic Instability : Check for rapid degradation using LC-MS/MS. For example, esterase-sensitive derivatives may require prodrug strategies .

- Off-Target Effects : Employ orthogonal assays (e.g., SPR for binding kinetics, ITC for thermodynamics) to confirm specificity. A 2023 study resolved discrepancies in H3 receptor binding by comparing rat and monkey cortical tissues .

- Structural Confirmation : Re-examine batch purity via NMR and HRMS to rule out impurities (e.g., dehalogenated byproducts) .

Q. What strategies mitigate oxidative degradation of this compound during storage?

- Inert Atmosphere : Store under argon or nitrogen to prevent radical-mediated oxidation .

- Antioxidants : Add 0.1% BHT or ascorbic acid to stock solutions in DMSO or ethanol .

- Low-Temperature Storage : Maintain at –20°C in amber vials to reduce photolytic cleavage of the C-Br bond .

- Lyophilization : For long-term stability, lyophilize as a hydrochloride salt and reconstitute in degassed buffers .

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

- Molecular Docking : Use AutoDock Vina to predict binding poses at target sites (e.g., acetylcholinesterase or H3 receptors). A 2024 study optimized substituents at C3/C4 for improved MAO-B inhibition .

- QSAR Models : Correlate Hammett constants (σ) of substituents with logP and IC50 values. Bromine’s σ+ (~0.15) balances lipophilicity and electronic effects for blood-brain barrier penetration .

- MD Simulations : Assess conformational stability in lipid bilayers to prioritize derivatives with >80% membrane permeability .

Methodological Tables

Q. Table 1: Comparative Reactivity of Halogenated Dihydroquinolinones

| Substituent Position | Halogen | LogP | IC50 (µM, AChE) | Stability (t½, hrs) |

|---|---|---|---|---|

| 6-Bromo | Br | 2.1 | 0.28 | 48 |

| 8-Bromo-6-OH | Br | 1.8 | 0.15 | 24 |

| 6-Chloro | Cl | 1.6 | 0.45 | 72 |

| Data aggregated from |

Q. Table 2: Key Synthetic Parameters for Brominated Dihydroquinolinones

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | NBS, CHCl3, 40°C, 24h | 65 | 90 |

| Nitro Reduction | H2, Pd/C, EtOH, 48h | 73 | 95 |

| Alkylation | K2CO3, DMF, rt, 48h | 54 | 88 |

| Adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.